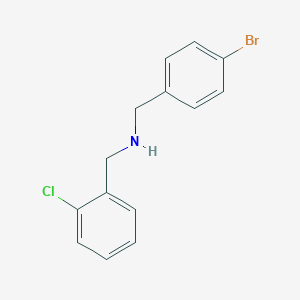![molecular formula C25H24Br2N4O2 B283662 3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B283662.png)
3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DBBM and is known for its ability to selectively bind to certain proteins and enzymes in the body. In
Mécanisme D'action
The mechanism of action of DBBM involves its selective binding to certain proteins and enzymes in the body. This binding can either activate or inhibit the function of these proteins and enzymes, depending on their role in the body. By selectively targeting these proteins and enzymes, DBBM can be used to study their function and role in various diseases.
Biochemical and Physiological Effects:
DBBM has been shown to have various biochemical and physiological effects in the body. Studies have shown that it can modulate the activity of certain enzymes, including protein kinases and phosphatases, which play a crucial role in various cellular processes. DBBM has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for treating various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DBBM in lab experiments is its ability to selectively bind to certain proteins and enzymes in the body. This property makes it useful for studying the function of these proteins and enzymes and their role in various diseases. However, one of the limitations of using DBBM is its potential toxicity. Studies have shown that DBBM can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DBBM. One area of research is its potential use in drug discovery and development. Its ability to selectively bind to certain proteins makes it a promising candidate for developing targeted therapies for various diseases. Another area of research is its potential use in studying the function of certain enzymes and proteins in the body. By selectively targeting these proteins and enzymes, DBBM can be used to study their function and role in various diseases. Additionally, future research could focus on optimizing the synthesis of DBBM to produce higher yields and purity.
Méthodes De Synthèse
The synthesis of DBBM involves several steps, including the reaction of 3,5-dibromo-2-methoxybenzoic acid with 2-amino-4-butylphenol to form the intermediate compound. The intermediate is then reacted with 2-methyl-5-nitrobenzotriazole to form the final product, DBBM. The synthesis of DBBM has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
DBBM has been extensively studied for its potential applications in scientific research. One of the main areas of research is its ability to selectively bind to certain proteins and enzymes in the body. This property makes it useful for studying the function of these proteins and enzymes and their role in various diseases. DBBM has also been studied for its potential use in drug discovery and development. Its ability to selectively bind to certain proteins makes it a promising candidate for developing targeted therapies for various diseases.
Propriétés
Formule moléculaire |
C25H24Br2N4O2 |
|---|---|
Poids moléculaire |
572.3 g/mol |
Nom IUPAC |
3,5-dibromo-N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C25H24Br2N4O2/c1-4-5-6-16-7-9-18(10-8-16)31-29-22-11-15(2)21(14-23(22)30-31)28-25(32)19-12-17(26)13-20(27)24(19)33-3/h7-14H,4-6H2,1-3H3,(H,28,32) |
Clé InChI |
KDDFTNBYPXXCOR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC(=C4OC)Br)Br)C |
SMILES canonique |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C(=CC(=C4)Br)Br)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2,6-dichlorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283579.png)

![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B283584.png)
![(5Z)-5-[(2-chlorophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283585.png)
![(5Z)-1-(2-hydroxyethyl)-5-[(4-iodophenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283586.png)
![(5Z)-5-[(2-chloro-4-iodophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283587.png)
![(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283588.png)


![(4Z)-4-[(4-acetylanilino)methylidene]-2-[4-(1-adamantyl)phenyl]-5-methylpyrazol-3-one](/img/structure/B283596.png)
![(4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one](/img/structure/B283598.png)
![ethyl 5-[[(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B283599.png)
![(4Z)-2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(1,2,4-triazol-4-ylamino)methylidene]pyrazol-3-one](/img/structure/B283600.png)
![(4Z)-2-(4-bromo-3-methylphenyl)-5-methyl-4-[(3-methylanilino)methylidene]pyrazol-3-one](/img/structure/B283601.png)